Isopropanolamine 10-undecylenate
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Overview
Description
Isopropanolamine 10-undecylenate is an organic compound that combines the properties of isopropanolamine and undecylenic acid. Isopropanolamine is a primary amine and a tertiary alcohol, while undecylenic acid is an unsaturated fatty acid with antifungal properties. The combination of these two compounds results in a versatile molecule with applications in various fields, including personal care, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropanolamine 10-undecylenate typically involves the reaction between isopropanolamine and undecylenic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Commonly, the reaction is catalyzed by acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, respectively . The reaction can be represented as follows:
Isopropanolamine+Undecylenic Acid→Isopropanolamine 10-Undecylenate+Water
Industrial Production Methods
Industrial production of this compound involves large-scale reactors where the reactants are mixed in precise proportions. The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield. After the reaction, the product is purified through distillation, extraction, or crystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Isopropanolamine 10-undecylenate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the ester group back to the alcohol and acid.
Substitution: The amine group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the original alcohol and acid components.
Scientific Research Applications
Isopropanolamine 10-undecylenate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical formulations.
Medicine: It is used in the formulation of topical antifungal medications and other pharmaceutical products.
Mechanism of Action
The mechanism of action of isopropanolamine 10-undecylenate involves its interaction with fungal cell membranes. The undecylenic acid component disrupts the integrity of the cell membrane, leading to cell lysis and death . The isopropanolamine moiety enhances the solubility and penetration of the compound, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Isopropanolamine: A primary amine and tertiary alcohol used in various industrial applications.
Undecylenic Acid: An unsaturated fatty acid with antifungal properties.
Diisopropanolamine: A secondary amine with similar applications in personal care and industrial products.
Uniqueness
Isopropanolamine 10-undecylenate is unique due to its combined properties of isopropanolamine and undecylenic acid. This combination results in a compound with enhanced solubility, stability, and antifungal activity, making it more effective in various applications compared to its individual components .
Properties
CAS No. |
68052-42-6 |
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Molecular Formula |
C14H29NO3 |
Molecular Weight |
259.38 g/mol |
IUPAC Name |
1-aminopropan-2-ol;undec-10-enoic acid |
InChI |
InChI=1S/C11H20O2.C3H9NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-3(5)2-4/h2H,1,3-10H2,(H,12,13);3,5H,2,4H2,1H3 |
InChI Key |
LZHOZIXVTRGBKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)O.C=CCCCCCCCCC(=O)O |
Origin of Product |
United States |
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